molecular formula C8H9ClIN B13696336 5-Chloro-2-iodo-N,N-dimethylaniline

5-Chloro-2-iodo-N,N-dimethylaniline

Cat. No.: B13696336
M. Wt: 281.52 g/mol
InChI Key: REXPQRPPMBCQKM-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the iodination of 5-chloro-N,N-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation may produce quinones or other oxidized products.

Scientific Research Applications

5-Chloro-2-iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The dimethylamino group may also play a role in its activity by influencing its electronic properties and solubility.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative without halogen atoms.

    5-Chloro-N,N-dimethylaniline: Lacks the iodine atom.

    2-Iodo-N,N-dimethylaniline: Lacks the chlorine atom.

Uniqueness

5-Chloro-2-iodo-N,N-dimethylaniline is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the dimethylamino group makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C8H9ClIN

Molecular Weight

281.52 g/mol

IUPAC Name

5-chloro-2-iodo-N,N-dimethylaniline

InChI

InChI=1S/C8H9ClIN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3

InChI Key

REXPQRPPMBCQKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)I

Origin of Product

United States

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